Lipophilicity Advantage Over the Thiadiazole Analog: clogP 1.14 vs. 0.54
The target compound exhibits a computed octanol-water partition coefficient (clogP) of 1.14, whereas the direct heterocyclic analog 3-(4-methyl-1,2,3-thiadiazole-5-carboxamido)tetrahydrothiophene-3-carboxylic acid (CAS 1281921-52-5) has a clogP of 0.54, both calculated using a consistent computational method on the same vendor platform . This 2.1-fold difference in lipophilicity is substantial for a fragment-sized molecule (MW ≈ 272 Da) and places the target compound within the optimal clogP range (1–3) frequently sought for oral drug-like leads, while the thiadiazole analog falls below this window [1].
| Evidence Dimension | Computed lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 1.14 (C₁₀H₁₂N₂O₃S₂, MW 272.34) |
| Comparator Or Baseline | 3-(4-Methyl-1,2,3-thiadiazole-5-carboxamido)tetrahydrothiophene-3-carboxylic acid: clogP = 0.54 (C₉H₁₁N₃O₃S₂, MW 273.33) |
| Quantified Difference | ΔclogP = +0.60 (target 2.1× more lipophilic) |
| Conditions | Computational prediction from SMILES; vendor-provided data (ChemScene platform, method not disclosed but consistent across entries) |
Why This Matters
Higher lipophilicity within the drug-like range predicts better passive membrane permeability, making this compound a more suitable starting point for cell-permeable probe or lead development compared to the thiadiazole analog.
- [1] Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. View Source
